molecular formula C11H16N2O2 B8756242 Ethyl(1-Methyl-4-piperidylidene)-cyanoacetate

Ethyl(1-Methyl-4-piperidylidene)-cyanoacetate

Cat. No.: B8756242
M. Wt: 208.26 g/mol
InChI Key: NDOFFNWLZSYDQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl(1-Methyl-4-piperidylidene)-cyanoacetate is a useful research compound. Its molecular formula is C11H16N2O2 and its molecular weight is 208.26 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

ethyl 2-cyano-2-(1-methylpiperidin-4-ylidene)acetate

InChI

InChI=1S/C11H16N2O2/c1-3-15-11(14)10(8-12)9-4-6-13(2)7-5-9/h3-7H2,1-2H3

InChI Key

NDOFFNWLZSYDQP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=C1CCN(CC1)C)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture containing 1.05 g (9.27 mmoles) of 1-methyl-4-piperidone (commercially available: Aldrich Chemical Co., 1.00 mL (9.4 mmoles) of ethyl cyanoacetate, and 148 mg of ammonium acetate in 35 mL of benzene was heated at reflux for 3 hours with continuous azeotropic removal of water by means of a Dean-Stark trap. The product was isolated by cooling the mixture to room temperature, pouring it into 30 mL of 2:1 (v/v) 1M aqueous NaOH:saturated brine, and extraction with ether. The organic extracts were washed with 10% aqueous sodium chloride solution, then were dried over anhydrous sodium sulfate and subsequently filtered. Removal of the ether and benzene by evaporation at reduced pressure afforded 1.46 g (76% yield) of cyanoester 9.
Quantity
1.05 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
148 mg
Type
reactant
Reaction Step Two
Quantity
35 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
76%

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